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Compound of Interest

Compound Name:
1-Phenylcyclopentanecarboxylic

acid

Cat. No.: B1362486 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This document provides a comprehensive overview of the spectroscopic

properties of 1-phenylcyclopentanecarboxylic acid, an important intermediate in the

synthesis of various pharmaceuticals. The data herein is intended to aid in the identification,

characterization, and quality control of this compound.

Spectroscopic Data Summary
The following sections provide key spectroscopic data for 1-phenylcyclopentanecarboxylic
acid (CAS: 77-55-4, Molecular Formula: C₁₂H₁₄O₂). The data has been compiled from various

spectral databases and literature sources.

¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the chemical environment of the hydrogen

atoms in the molecule. The spectrum for 1-phenylcyclopentanecarboxylic acid was acquired

in deuterated chloroform (CDCl₃) on a 400 MHz instrument.[1]
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~12.0 Singlet (broad) 1H
Carboxylic Acid (-

COOH)

7.39 - 7.24 Multiplet 5H
Aromatic Protons

(C₆H₅-)

2.65 Multiplet 2H
Cyclopentyl Protons

(α to Phenyl)

1.91 Multiplet 4H Cyclopentyl Protons

1.73 Multiplet 2H
Cyclopentyl Protons

(β to Phenyl)

Note: The carboxylic acid proton signal is often broad and its chemical shift can be

concentration-dependent. It may also undergo D₂O exchange.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the different carbon environments within the molecule. While

specific experimental data is not readily available, the following table presents predicted

chemical shift ranges based on the functional groups present.

Predicted Chemical Shift (δ) ppm Carbon Assignment

175 - 185 Carboxylic Acid Carbon (-COOH)

140 - 145 Quaternary Aromatic Carbon (C-Ar)

125 - 130 Aromatic Carbons (-CH)

50 - 60 Quaternary Cyclopentyl Carbon (C-Ph)

35 - 45 Cyclopentyl Carbons (-CH₂)

20 - 30 Cyclopentyl Carbons (-CH₂)

Infrared (IR) Spectroscopy
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The FT-IR spectrum highlights the functional groups present in the molecule through their

characteristic vibrational frequencies.

Wavenumber
(cm⁻¹)

Intensity Vibration Functional Group

3300 - 2500 Strong, Very Broad O-H Stretch Carboxylic Acid

3100 - 3000 Medium C-H Stretch Aromatic

3000 - 2850 Medium C-H Stretch Aliphatic

1760 - 1690 Strong C=O Stretch Carboxylic Acid

1600 - 1450 Medium to Weak C=C Stretch Aromatic Ring

1320 - 1210 Strong C-O Stretch Carboxylic Acid

950 - 910 Medium, Broad O-H Bend Carboxylic Acid

Mass Spectrometry
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its

fragments, confirming the molecular weight and offering structural clues. The data presented

was obtained by electron ionization (EI) at 75 eV.

m/z Relative Intensity (%) Assignment

190 16.8 [M]⁺ (Molecular Ion)

145 100.0 [M - COOH]⁺ (Base Peak)

117 4.7 [C₉H₉]⁺

115 7.2 [C₉H₇]⁺

103 7.1 [C₈H₇]⁺

91 61.0 [C₇H₇]⁺ (Tropylium ion)

77 5.2 [C₆H₅]⁺ (Phenyl ion)

67 12.7 [C₅H₇]⁺
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The fragmentation is characterized by the loss of the carboxylic acid group (45 Da) to form the

stable benzylic carbocation at m/z 145, which is the base peak. The peak at m/z 91

corresponds to the tropylium ion, a common fragment for compounds containing a benzyl

group.

Experimental Protocols
The following are generalized protocols for the acquisition of the spectroscopic data presented.

NMR Spectroscopy Protocol
Sample Preparation: Dissolve approximately 5-10 mg of 1-phenylcyclopentanecarboxylic
acid in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

Instrument Setup: The data is typically acquired on a 400 MHz or higher field NMR

spectrometer.

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key

parameters include a spectral width of approximately 16 ppm, a sufficient number of scans to

achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A

wider spectral width (~220 ppm) is necessary. Due to the lower natural abundance of ¹³C and

the presence of a quaternary carbon, a larger number of scans and a longer relaxation delay

(2-5 seconds) are required.

Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform,

phase correction, and baseline correction. Chemical shifts are referenced to

tetramethylsilane (TMS) at 0.00 ppm.

FT-IR Spectroscopy Protocol (ATR)
Instrument: A Bruker Tensor 27 FT-IR or equivalent is commonly used.

Background Spectrum: Record a background spectrum of the clean Attenuated Total

Reflectance (ATR) crystal to subtract atmospheric and instrumental interferences.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b1362486?utm_src=pdf-body
https://www.benchchem.com/product/b1362486?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1362486?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Application: Place a small amount of the solid 1-phenylcyclopentanecarboxylic
acid sample directly onto the ATR crystal. Ensure good contact between the sample and the

crystal surface using the pressure clamp.

Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding 16 to 32 scans at

a resolution of 4 cm⁻¹.

Data Analysis: The resulting spectrum is typically plotted as transmittance or absorbance

versus wavenumber (cm⁻¹).

GC-MS Protocol
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic

solvent such as dichloromethane or ethyl acetate.

Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with

an electron ionization (EI) source.

GC Separation: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

The sample is vaporized and separated on a capillary column (e.g., a DB-5 or equivalent). A

typical temperature program might start at 50°C and ramp up to 250°C to ensure elution.

MS Analysis: As compounds elute from the GC column, they enter the MS source where

they are ionized by a 70 eV electron beam. The mass analyzer separates the resulting ions

based on their mass-to-charge ratio.

Data Interpretation: The total ion chromatogram (TIC) shows the separation of components

over time, while the mass spectrum for the peak corresponding to 1-
phenylcyclopentanecarboxylic acid provides the fragmentation pattern.

Visualization of Synthetic Pathway
1-Phenylcyclopentanecarboxylic acid is commonly synthesized via a two-step process

involving the alkylation of phenylacetonitrile followed by hydrolysis of the resulting nitrile

intermediate.
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Step 1: Alkylation

Step 2: Hydrolysis

Phenylacetonitrile

1-Phenylcyclopentanecarbonitrile

1,4-Dibromobutane NaOH (aq) / Phase Transfer Catalyst

1-PhenylcyclopentanecarbonitrileAcidic Medium (e.g., H₂SO₄/H₂O)

1-Phenylcyclopentanecarboxylic Acid

Click to download full resolution via product page

Caption: Synthesis of 1-phenylcyclopentanecarboxylic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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